6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes an amino group, two methyl groups, and a morpholinoethylamino group attached to a pyrimidine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the condensation of urea with an appropriate β-dicarbonyl compound under acidic or basic conditions to form the pyrimidine ring.
Introduction of Amino and Methyl Groups: The amino and methyl groups are introduced through nucleophilic substitution reactions using suitable amines and methylating agents.
Attachment of the Morpholinoethylamino Group: The final step involves the reaction of the intermediate compound with 2-chloroethylmorpholine under basic conditions to attach the morpholinoethylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and morpholinoethylamino groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It may also interact with receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1,3-dimethyluracil: Lacks the morpholinoethylamino group.
5-Amino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione: Lacks the morpholinoethylamino group and has a different substitution pattern.
Uniqueness
6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the morpholinoethylamino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H21N5O3 |
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Molecular Weight |
283.33 g/mol |
IUPAC Name |
6-amino-1,3-dimethyl-5-(2-morpholin-4-ylethylamino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H21N5O3/c1-15-10(13)9(11(18)16(2)12(15)19)14-3-4-17-5-7-20-8-6-17/h14H,3-8,13H2,1-2H3 |
InChI Key |
TVNBBEMDITVMQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)NCCN2CCOCC2)N |
Origin of Product |
United States |
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